molecular formula C13H18N6O4 B15140263 N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

Cat. No.: B15140263
M. Wt: 322.32 g/mol
InChI Key: FOSUWRSEKRWMFJ-JYLJYMOTSA-N
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Description

N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar and a dimethylmethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with cyanamide, followed by cyclization and oxidation.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosylation reaction, which involves the activation of the ribose with a suitable leaving group and subsequent nucleophilic attack by the purine base.

    Introduction of the Dimethylmethanimidamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. Additionally, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:

    Guanosine: A naturally occurring nucleoside with a similar purine base but different functional groups.

    Adenosine: Another nucleoside with a purine base, commonly found in biological systems.

    Zebularine: A cytidine analog with anticancer properties, similar in its ability to inhibit nucleic acid synthesis.

The uniqueness of N’-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5-/t7?,8-,9-/m1/s1

InChI Key

FOSUWRSEKRWMFJ-JYLJYMOTSA-N

Isomeric SMILES

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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